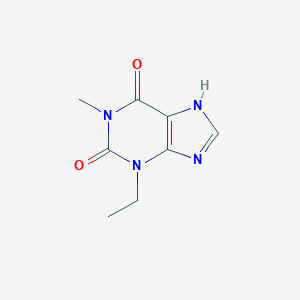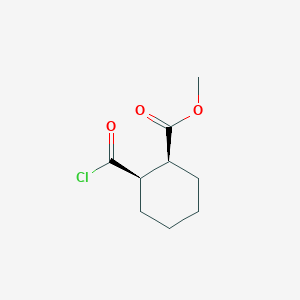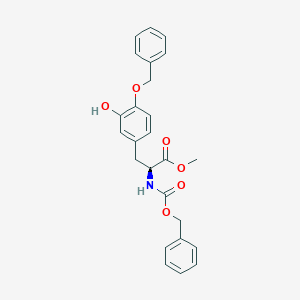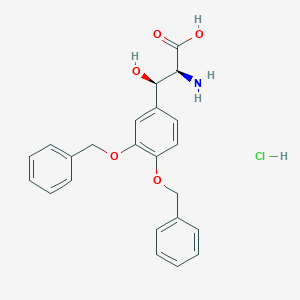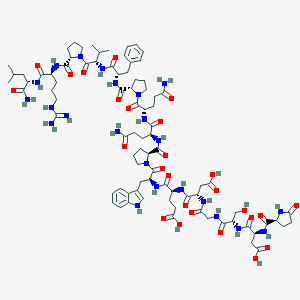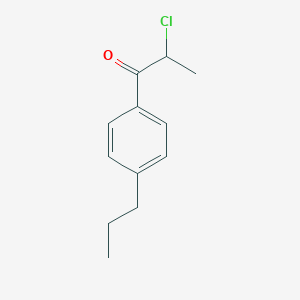
Rispéridone Z-oxime
Vue d'ensemble
Description
La Rispéridone E-oxime est une impureté du médicament antipsychotique Rispéridone. La Rispéridone est un bloqueur de la sérotonine du récepteur 5-HT2, un inhibiteur de la P-glycoprotéine et un antagoniste puissant du récepteur de la dopamine D2 . La Rispéridone E-oxime a une formule moléculaire de C23H28F2N4O2 et un poids moléculaire de 430,49 g/mol .
Applications De Recherche Scientifique
Risperidone E-oxime has several scientific research applications, including:
Mécanisme D'action
Target of Action
Risperidone Z-Oxime, also known as 2-Fluoro risperidone Z-oxime, Risperidone Z-Oxime Impurity, or Risperidone E-Oxime, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and mental health conditions, including schizophrenia and bipolar disorder .
Mode of Action
Risperidone Z-Oxime interacts with its targets by inhibiting the activity of dopaminergic D2 receptors and serotonergic 5-HT2A receptors . This inhibition reduces the overactivity of central mesolimbic pathways and mesocortical pathways, which are thought to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity . The compound binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than its binding affinity to D2 receptors .
Biochemical Pathways
The primary action of Risperidone Z-Oxime leads to a decrease in dopaminergic and serotonergic pathway activity in the brain . This reduction in activity can alleviate symptoms of schizophrenia and mood disorders . The compound may also affect MAPK pathways, which are involved in a wide range of cellular responses, including inflammation .
Pharmacokinetics
The metabolism of Risperidone Z-Oxime involves the cytochrome P450 2D6 (CYP2D6) enzyme, which converts the compound into its active metabolite, 9-hydroxyrisperidone . Genetic polymorphisms of CYP2D6 can significantly affect the pharmacokinetics of Risperidone Z-Oxime, leading to high interindividual variability in plasma concentrations . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are influenced by these genetic factors .
Result of Action
The molecular and cellular effects of Risperidone Z-Oxime’s action primarily involve the reduction of symptoms associated with schizophrenia and mood disorders . By inhibiting the activity of dopaminergic D2 and serotonergic 5-HT2A receptors, the compound can decrease the overactivity of certain pathways in the brain, leading to improved mental health outcomes .
Action Environment
The action, efficacy, and stability of Risperidone Z-Oxime can be influenced by various environmental factors. For instance, the presence of impurities in the compound can impact the quality and safety of the drug product . Additionally, the compound’s action may be affected by the patient’s age, with 9-hydroxyrisperidone elimination decreasing by 26% with doubling of age .
Analyse Biochimique
Biochemical Properties
Risperidone Z-oxime, like Risperidone, is likely to interact with various enzymes, proteins, and other biomolecules. Risperidone is known to inhibit the D2 dopaminergic receptors and 5-HT2A serotonergic receptors in the brain . It’s plausible that Risperidone Z-oxime may have similar interactions, given its structural similarity to Risperidone .
Cellular Effects
Risperidone, the parent compound, has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It’s reasonable to hypothesize that Risperidone Z-oxime might have similar effects on cells.
Molecular Mechanism
The precise molecular mechanism of action of Risperidone Z-oxime is not well established. Risperidone, the parent compound, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It’s plausible that Risperidone Z-oxime may have similar mechanisms of action.
Temporal Effects in Laboratory Settings
Studies on Risperidone have shown significant improvements in PANSS scales and various subscales over time .
Dosage Effects in Animal Models
Studies on Risperidone have shown that low doses of the drug enhanced the antipsychotic-like effect in animal tests of positive symptoms of schizophrenia .
Metabolic Pathways
Risperidone Z-oxime is likely to be involved in similar metabolic pathways as Risperidone. Risperidone is primarily metabolized by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . It’s plausible that Risperidone Z-oxime may be metabolized through similar pathways.
Méthodes De Préparation
La synthèse de la Rispéridone E-oxime implique la réaction du chlorhydrate de 6-fluoro-3-(4-pipéridinyl)-1,2-benzisoxazole avec la 3-(2-chloroéthyl)-2-méthyl-6,7,8,9-tétrahydro-4H-pyrido[1,2-a]pyrimidin-4-one dans un milieu aqueux basique respectueux de l'environnement ou en suspension . La réaction est généralement effectuée sous reflux pour obtenir de la Rispéridone brute . Les méthodes de production industrielle font souvent appel à l'utilisation d'intermédiaires oximes enrichis en Z-isomère, qui peuvent être enrichis isomériquement par diverses techniques, notamment l'utilisation de sels d'acide acétique .
Analyse Des Réactions Chimiques
La Rispéridone E-oxime subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être effectuée à l'aide d'oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de la Rispéridone E-oxime peut conduire à la formation de divers dérivés oxydés .
Applications de la recherche scientifique
La Rispéridone E-oxime a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse d'autres composés pharmacologiquement actifs.
Biologie : Elle sert d'outil pour étudier l'activité biologique de la Rispéridone et de ses dérivés.
Industrie : Elle est utilisée dans le contrôle de la qualité et la caractérisation des formulations de Rispéridone.
Mécanisme d'action
La Rispéridone E-oxime exerce ses effets en inhibant les récepteurs dopaminergiques D2 et les récepteurs sérotoninergiques 5-HT2A dans le cerveau . Cette inhibition réduit la sur-activité des voies mésolimbiques et méso-corticales centrales, qui sont considérées comme impliquées dans des affections telles que la schizophrénie et le trouble bipolaire . Le composé affecte également les récepteurs alpha-adrénergiques et histaminergiques, contribuant à son profil pharmacologique .
Comparaison Avec Des Composés Similaires
La Rispéridone E-oxime peut être comparée à d'autres composés à base d'oxime tels que :
Pralidoxime : Une oxime approuvée par la FDA utilisée comme antidote à l'intoxication aux organophosphorés.
Obidoxime : Un autre antidote à base d'oxime ayant des applications similaires.
Paliperidone : Le principal métabolite actif de la Rispéridone, utilisé pour traiter la schizophrénie et les troubles connexes.
La Rispéridone E-oxime est unique dans son rôle spécifique d'impureté de la Rispéridone, fournissant des informations sur la synthèse, la stabilité et le contrôle de la qualité du médicament parent .
Propriétés
IUPAC Name |
3-[2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCINVRBDDVLDW-QYQHSDTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201035868 | |
| Record name | Risperidone Z-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132961-05-8 | |
| Record name | 3-[2-[4-[(Z)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132961-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Risperidone Z-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132961058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Risperidone Z-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-{4-[(Z)-(2,4-DIFLUOROPHENYL)(HYDROXYIMINO)METHYL]PIPERIDIN-1-YL}ETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RISPERIDONE Z-OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D16ZRA893 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



